molecular formula C15H26O11 B079370 Sucrose, monoallyl ether CAS No. 12002-22-1

Sucrose, monoallyl ether

Cat. No. B079370
CAS RN: 12002-22-1
M. Wt: 382.36 g/mol
InChI Key: PUHSGHNPZPIVLH-WYJKLPQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose, monoallyl ether is a modified form of sucrose, a disaccharide composed of glucose and fructose. Allyl sucrose is synthesized by reacting sucrose with allyl chloride in the presence of a base. The resulting compound has a variety of potential applications, including as a food additive, a drug delivery vehicle, and a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of allyl sucrose is not fully understood, but it is believed to involve the modification of the sucrose molecule, which alters its properties and makes it more effective as a drug delivery vehicle. The compound has been shown to increase the solubility of certain drugs, allowing them to be absorbed more readily by the body.

Biochemical And Physiological Effects

Allyl sucrose has been shown to have a variety of biochemical and physiological effects, including the ability to enhance the solubility and bioavailability of certain drugs. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing or treating diseases such as cancer and heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of allyl sucrose is its ability to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.

Future Directions

There are numerous potential future directions for research on allyl sucrose. One area of interest is the development of new drug delivery systems that incorporate allyl sucrose, which could improve the efficacy and safety of drugs used to treat a variety of diseases. Other potential areas of research include the use of allyl sucrose as a food additive or preservative, as well as its potential as a therapeutic agent for various diseases.
In conclusion, allyl sucrose is a promising compound with a variety of potential applications in medicine and food technology. While there is still much to learn about its mechanism of action and potential uses, the compound has already shown significant promise in improving the solubility and bioavailability of certain drugs, making them more effective in treating diseases. With further research, allyl sucrose could prove to be a valuable tool in the fight against a variety of diseases and health conditions.

Synthesis Methods

The synthesis of allyl sucrose involves the reaction of sucrose with allyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and typically requires several hours to complete. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

Allyl sucrose has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, allyl sucrose has been studied for its potential as a drug delivery vehicle. The compound has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases such as cancer and diabetes.

properties

CAS RN

12002-22-1

Product Name

Sucrose, monoallyl ether

Molecular Formula

C15H26O11

Molecular Weight

382.36 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol

InChI

InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1

InChI Key

PUHSGHNPZPIVLH-WYJKLPQKSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O

SMILES

C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O

Canonical SMILES

C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O

Other CAS RN

12002-22-1

synonyms

sucrose, monoallyl ether

Origin of Product

United States

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